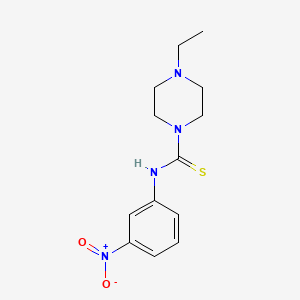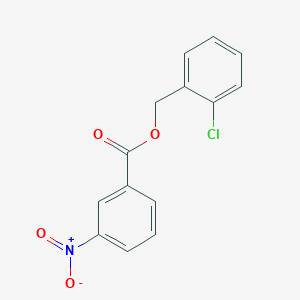
N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as QNTC, is a small molecule that has been widely studied for its potential therapeutic applications. It is a derivative of benzothiophene and quinoline, which are organic compounds commonly found in natural products and synthetic drugs. QNTC has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation and cancer progression. It also inhibits the JAK/STAT pathway, which is involved in the regulation of immune responses. N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to modulate the activity of several enzymes, including protein kinases and phosphodiesterases.
Biochemical and Physiological Effects:
N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to modulate the expression of several genes involved in inflammation and cancer progression. In addition, N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have a neuroprotective effect by reducing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its biological activity. It has also been shown to exhibit a range of biological activities, which makes it a promising candidate for drug development. However, there are also limitations to using N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments. It has a relatively low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its biological effects.
Direcciones Futuras
There are several future directions for research on N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide's mechanism of action and its interactions with cellular signaling pathways. Additionally, there is interest in exploring the potential of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in vivo, which will be important for its potential use in clinical settings.
In conclusion, N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a small molecule that has been widely studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral effects, and has a range of biochemical and physiological effects. While there are advantages and limitations to using N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments, there are several future directions for research that could lead to the development of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide-based drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 8-aminoquinoline and 2-bromo-1-benzothiophene, which undergo a condensation reaction to form the intermediate 8-(2-bromo-1-benzothiophen-5-ylamino)quinoline. This intermediate is then treated with N,N-dimethylformamide and triethylamine to yield N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The overall yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-8-quinolinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and influenza A virus.
Propiedades
IUPAC Name |
N-quinolin-8-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-18(14-11-22-16-9-2-1-7-13(14)16)20-15-8-3-5-12-6-4-10-19-17(12)15/h3-6,8,10-11H,1-2,7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRYXJFUFSVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)


![N-{[(2-thienylmethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5829954.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5829987.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)

![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5830018.png)


